molecular formula C17H17ClN4O2 B7359485 5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No. B7359485
M. Wt: 344.8 g/mol
InChI Key: CJCBMLLFFVFXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has gained attention in the scientific community due to its potential application in the field of drug discovery. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which has been reported to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological activity by binding to the active site of the target enzyme and inhibiting its activity. This leads to the modulation of various signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one have been studied in vitro and in vivo. It has been reported to exhibit anti-proliferative activity against various cancer cell lines, anti-inflammatory activity in animal models of inflammation, and anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

Advantages and Limitations for Lab Experiments

The advantages of using 5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one in lab experiments include its high potency and selectivity towards the target enzyme, its ability to modulate various signaling pathways, and its potential application in drug discovery. However, the limitations include its poor solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

The future directions for the research on 5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one include the development of more efficient synthesis methods, the identification of new targets for the compound, and the optimization of its pharmacological properties. Additionally, the compound can be further studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.

Synthesis Methods

The synthesis of 5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has been reported in the literature. The most common method involves the reaction of 2-(2-chlorophenyl)morpholine with 5-amino-1H-pyrazolo[4,3-d]pyrimidine-7-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

Scientific Research Applications

5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has been extensively studied for its potential application in drug discovery. It has been reported to exhibit inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and phosphodiesterase 5 (PDE5). These enzymes are known to be involved in various disease processes such as cancer, Alzheimer's disease, and erectile dysfunction.

properties

IUPAC Name

5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-14-4-2-1-3-13(14)15-11-21(7-8-24-15)10-12-9-17(23)22-16(20-12)5-6-19-22/h1-6,9,15,19H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCBMLLFFVFXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=O)N3C(=N2)C=CN3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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